N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, along with a chlorobenzoyl group and a furan-2-carboxamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chlorobenzoyl group and the furan-2-carboxamide moiety. Key steps in the synthesis may include Friedel-Crafts acylation, nucleophilic substitution, and amide bond formation. Reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for acylation reactions and reagents like thionyl chloride (SOCl2) for the formation of acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtaining the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran or chlorobenzoyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran core may yield benzofuranones, while reduction of the chlorobenzoyl group can produce chlorobenzyl alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzofuran or chlorobenzoyl moieties.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a chlorobenzoyl group.
Benzofuran derivatives: Compounds with a benzofuran core, which may have different substituents and biological activities.
Furan-2-carboxamides: Compounds with a furan-2-carboxamide moiety, which can vary in their substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-12-16-9-8-15(23-21(25)17-3-2-10-26-17)11-18(16)27-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPYZOLAGSYOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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